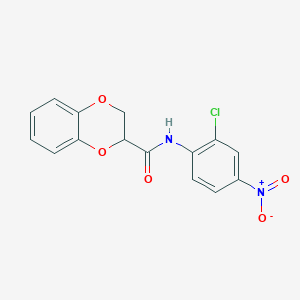

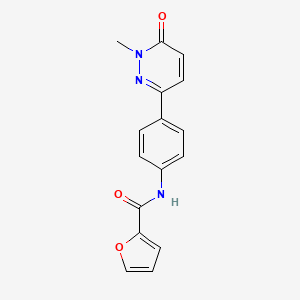

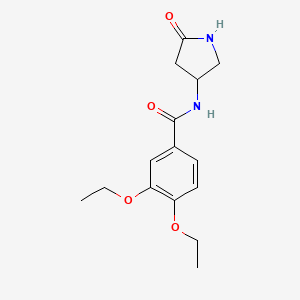

N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The synthesis and study of benzodioxine derivatives and nitrophenyl compounds are driven by their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are known for their diverse biological activities and chemical properties, which make them subjects of extensive research efforts.

Synthesis Analysis

Synthesis of similar compounds often involves multi-step reactions, starting from readily available precursors. For example, the synthesis of optically active dihydropyridine derivatives showcases the complexity and precision required in synthesizing compounds with specific functional groups and stereochemistry (Shibanuma et al., 1980). These methodologies can provide a basis for synthesizing the target compound, emphasizing the importance of resolving agents and the conditions under which the synthesis reactions are carried out.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction, showcasing the arrangement of atoms within the molecule and the spatial orientation of functional groups. For instance, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide reveals the dihedral angles between aromatic rings and the orientation of nitro groups, which are critical for understanding the compound's reactivity and properties (Saeed et al., 2008).

Chemical Reactions and Properties

Benzodioxine derivatives and nitrophenyl compounds participate in a variety of chemical reactions, including nitration, reduction, and substitution reactions, which alter their chemical properties and biological activities. The reactivity towards different reagents and conditions can shed light on the functional group transformations and reaction mechanisms involved (Cooper & Scrowston, 1971).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and functional groups. The crystallographic analysis provides insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that dictate the compound's state, stability, and solubility.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Studies on related compounds highlight the importance of nitro and carboxamide groups in determining the chemical reactivity and interactions with biological targets.

The synthesis and study of "N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide" and related compounds offer valuable insights into their potential applications and functionalities. The methodologies, analyses, and properties discussed provide a foundation for further research and exploration into the synthesis, characterization, and application of such compounds.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives have been extensively studied for their potential applications. For instance, novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which bear resemblance to the chemical structure , have been synthesized, showcasing significant antioxidant activities, with some derivatives surpassing the antioxidant activity of ascorbic acid (Tumosienė et al., 2019).

Biocatalytic Production for Pharmaceutical Applications

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, closely related to the compound of interest, are valuable for the enantiospecific synthesis of various therapeutic agents. An indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis has been employed for the efficient production of these enantiomers in optically pure form, presenting a significant stride in pharmaceutical manufacturing (Mishra et al., 2016).

Antidepressant and Nootropic Potential

Schiff’s bases and 2-azetidinones derived from closely related compounds have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancement) properties. Some derivatives have shown promising results in preclinical models, indicating the potential for the development of new CNS active agents (Thomas et al., 2016).

Antidiabetic and Antimicrobial Potential

N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, bearing structural similarity, have been synthesized and evaluated for their antidiabetic and antimicrobial potential. Some derivatives have demonstrated potent inhibitory effects on enzymes linked to diabetes and shown promising antimicrobial activity, pointing to the potential for new therapeutic agents (Thakal et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds such as 2-chloro-4-nitrophenyl-α-d-glucopyranoside have been used as substrates in assays for enzymes . These enzymes could potentially be the targets of STK867594.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the target’s function . For instance, 2-chloro-4-nitrophenyl-α-D-glucopyranoside is converted to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone by a two-component FAD-dependent monooxygenase .

Biochemical Pathways

STK867594 may affect the 1,2,4-benzenetriol (BT) pathway . In a Gram-negative bacterium, Cupriavidus sp. CNP-8, 2-chloro-4-nitrophenol (2C4NP) is degraded via the BT pathway . The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels .

Pharmacokinetics

Similar compounds such as 5-chloro-n-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide have been modified to form water-soluble ammonium salts to improve their biological effect .

Result of Action

For instance, 2-chloro-4-nitrophenyl-α-D-glucopyranoside is used in assays to determine the enzymatic activity of α-amylase .

Action Environment

Similar compounds such as 5-chloro-n-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide are known to be hydrolyzed in aqueous solution and decompose under uv irradiation .

Propriétés

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O5/c16-10-7-9(18(20)21)5-6-11(10)17-15(19)14-8-22-12-3-1-2-4-13(12)23-14/h1-7,14H,8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULRMAMDYUQHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

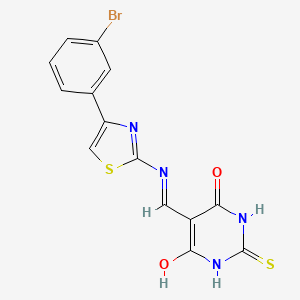

![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)

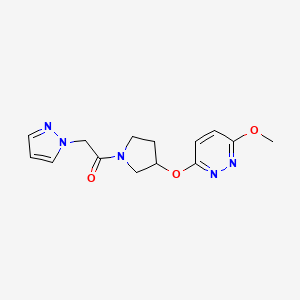

![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)

![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

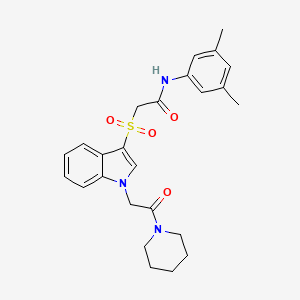

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)